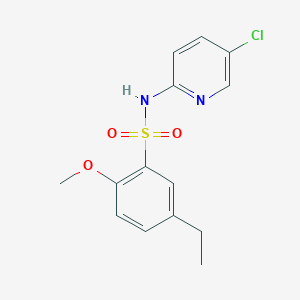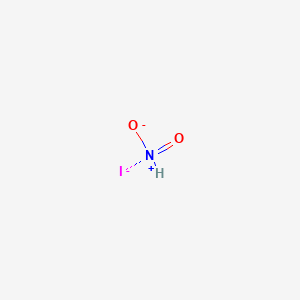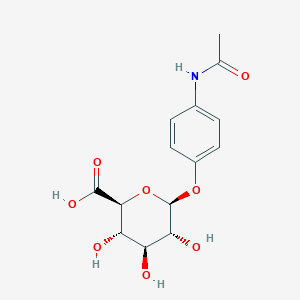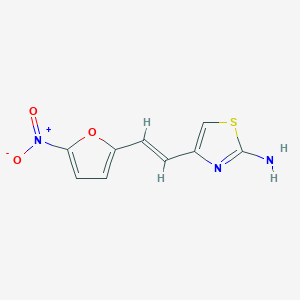![molecular formula C14H21NO3S B230868 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine, also known as EMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMS is a sulfonylpiperidine derivative that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine is believed to exert its effects through the modulation of specific receptors in the body. It has been reported to act as an antagonist at the 5-HT6 receptor, which is involved in the regulation of mood and cognition. This compound has also been shown to bind to the dopamine transporter, which plays a role in the regulation of dopamine levels in the brain. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the uptake of dopamine in rat brain synaptosomes, which suggests that it may have potential therapeutic effects on dopamine-related disorders such as Parkinson's disease. This compound has also been shown to have anticonvulsant activity in animal models, which indicates that it may have potential as an antiepileptic drug. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine is that it is a relatively simple compound to synthesize, which makes it accessible for research purposes. This compound has also been reported to have good solubility in various solvents, which makes it easy to work with in the laboratory. One limitation of this compound is that it has not been extensively studied in humans, which means that its potential therapeutic effects and safety profile are not fully understood. Further research is needed to evaluate the advantages and limitations of this compound for lab experiments.
Orientations Futures
There are several future directions for research on 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine. One area of interest is the development of new drugs based on the structure of this compound that target specific receptors in the body. Another area of interest is the investigation of the potential therapeutic effects of this compound on various diseases, such as Parkinson's disease and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization. This synthesis method has been reported in various research articles and is considered a reliable method for producing this compound.
Applications De Recherche Scientifique
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs that target specific receptors in the body. In neuroscience, this compound has been used to study the effects of sulfonylpiperidine derivatives on the central nervous system. In pharmacology, this compound has been evaluated for its potential therapeutic effects on various diseases.
Propriétés
Formule moléculaire |
C14H21NO3S |
|---|---|
Poids moléculaire |
283.39 g/mol |
Nom IUPAC |
1-(2-ethoxy-5-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C14H21NO3S/c1-3-18-13-8-7-12(2)11-14(13)19(16,17)15-9-5-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
Clé InChI |
HGJMHGUNZSEXON-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCCCC2 |
SMILES canonique |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)
![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)








